molecular formula C29H31N3O2 B11047232 4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B11047232
M. Wt: 453.6 g/mol
InChI Key: ZMECTEDSIVFIHL-UHFFFAOYSA-N
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Description

4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 4-(3-methylphenoxy)butyl bromide in the presence of a base such as potassium carbonate.

    Formation of the pyrrolidinone ring: This involves the reaction of the alkylated benzimidazole with 2-methylphenylacetonitrile under basic conditions followed by cyclization to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole core and have similar biological activities.

    Pyrrolidinone derivatives: Compounds like piracetam and levetiracetam, which contain the pyrrolidinone ring, are known for their neurological effects.

Uniqueness

4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of the benzimidazole and pyrrolidinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

4-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-21-10-9-12-24(18-21)34-17-8-7-16-31-27-15-6-4-13-25(27)30-29(31)23-19-28(33)32(20-23)26-14-5-3-11-22(26)2/h3-6,9-15,18,23H,7-8,16-17,19-20H2,1-2H3

InChI Key

ZMECTEDSIVFIHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C

Origin of Product

United States

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